2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
This compound belongs to the benzo[e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a sulfur-nitrogen heterocyclic core. Its structure features a 2,4-dimethylphenyl group at position 2 and a 4-fluorobenzyl substituent at position 2. The 1,1-dioxide moiety enhances electronic stability, making it a candidate for diverse applications, including medicinal chemistry.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-4-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-15-7-12-19(16(2)13-15)25-22(26)24(14-17-8-10-18(23)11-9-17)20-5-3-4-6-21(20)29(25,27)28/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGYXKPWJXSRSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the thiadiazine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.
Molecular Characteristics
- Molecular Formula : C22H19FN2O3S
- Molecular Weight : 410.46 g/mol
- CAS Number : 892360-59-7
The compound features a benzo[e][1,2,4]thiadiazine core , characterized by a sulfur atom and two nitrogen atoms in its heterocyclic structure. The presence of various substituents enhances its chemical properties and potential biological activities.
Antimicrobial Activity
Thiadiazine derivatives have been reported to exhibit significant antimicrobial properties. Research indicates that compounds similar to 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide demonstrate efficacy against various bacterial strains. For instance:
- Case Study : A study involving related thiadiazine derivatives showed effective inhibition of Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit similar antimicrobial effects.
Antiviral Activity
The antiviral potential of thiadiazine derivatives has been explored in several studies. These compounds have shown activity against viral infections by interfering with viral replication mechanisms.
- Research Findings : In vitro studies demonstrated that structurally related compounds could inhibit the replication of viruses such as influenza and herpes simplex virus (HSV) by targeting specific viral enzymes.
Anticancer Properties
Thiadiazine derivatives are also recognized for their anticancer activities. The unique structure of 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suggests potential interactions with biological targets involved in cancer pathways.
- Cytotoxicity Studies : Preliminary cytotoxicity assessments against various cancer cell lines (e.g., MCF-7 breast cancer cells) indicated promising results. The compound exhibited significant inhibition of cell proliferation at micromolar concentrations .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in disease progression.
- Receptor Modulation : The structural features suggest potential interactions with receptors such as KATP channels and AMPA receptors.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 7-Chloro-3-methyl-1,2-benzothiadiazine-1,1-dioxide | Chlorine and methyl groups on the benzothiadiazine core | Antimicrobial activity |
| 3-Amino-6-methyl-1,2-benzothiadiazine-1,1-dioxide | Amino group substitution | Anticancer properties |
| 5-Fluoro-7-methyl-1,2-benzothiadiazine-1,1-dioxide | Fluorine substitution enhancing activity | Neuroprotective effects |
This table highlights how structural variations among thiadiazine derivatives can influence their biological activities.
Scientific Research Applications
Biological Activities
Thiadiazine derivatives are known for their diverse biological activities. The compound under discussion has shown potential in several areas:
- Antimicrobial Activity : Compounds similar to this thiadiazine derivative have demonstrated effectiveness against various microbial strains. The unique structure may enhance its interaction with microbial targets.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral enzymes or receptors.
- Anticancer Potential : Research indicates that related compounds have exhibited anticancer properties by targeting cancer cell pathways and inhibiting tumor growth.
Pharmaceutical Applications
The compound's potential as an antimicrobial agent positions it as a candidate for drug development against infections. Its ability to act on specific biological targets suggests it could be developed into therapeutics for conditions such as bacterial infections or viral diseases.
Case Studies
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of thiadiazine can inhibit the growth of resistant strains of bacteria, making them valuable in treating infections where traditional antibiotics fail.
- Anticancer Activity : A study identified structural analogs that inhibited cancer cell proliferation in multicellular spheroid models, indicating that similar compounds could be effective in targeting solid tumors .
Agrochemical Applications
The compound’s structural features may also be leveraged in the design of new agrochemicals aimed at pest control. Its potential to disrupt biological pathways in pests could lead to the development of effective pesticides.
Interaction Studies
Understanding the interactions between 2-(2,4-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide and its biological targets is crucial for assessing its therapeutic potential. Techniques such as molecular docking simulations and in vitro assays can elucidate its mechanism of action.
Molecular Docking Insights
Molecular docking studies suggest that the compound may interact with specific enzymes or receptors involved in disease pathways. These studies help predict binding affinities and can guide further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzyl and Aryl Groups
The substituents on the benzyl and aryl groups significantly influence physicochemical and biological properties:
- Steric Impact : The 2,4-dimethylphenyl group may increase steric hindrance, affecting binding interactions relative to smaller substituents (e.g., methoxy in ).
Core Heterocyclic Modifications
- Benzo vs. Pyrido Systems : The pyrido[2,3-e]thiadiazine derivative replaces the benzene ring with a pyridine moiety, altering π-π stacking interactions and solubility. This modification may influence bioavailability or target selectivity.
- Ring Contraction : highlights a thiadiazole derivative formed via ring contraction of a thiadiazine precursor. Smaller rings like thiadiazoles may exhibit distinct reactivity or pharmacokinetic profiles compared to the six-membered thiadiazine core .
Tautomerism and Reactivity
Analogous to 1,2,4-triazole-thione tautomers in , the thiadiazine core of the target compound may exhibit tautomerism, influencing its stability and interaction with biological targets. The absence of νS-H bands in IR spectra (as seen in ) could confirm the dominance of the thione form.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step Synthesis : Begin with condensation of substituted benzothiadiazine precursors with 2,4-dimethylphenyl and 4-fluorobenzyl moieties. Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) for aryl group incorporation .
- Optimization Strategies :
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-couplings) improve yield.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .
- Purity Validation : Employ column chromatography and recrystallization, monitored by HPLC (≥95% purity threshold) .
Q. What spectroscopic techniques are most effective for confirming structural integrity?
Methodological Answer:
Q. How do solubility and stability profiles influence pharmacological experimental design?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) for in vitro assays. Use surfactants (e.g., Tween-80) for hydrophobic compounds .
- Stability Assessment :
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across in vitro and in vivo models?
Methodological Answer:
Q. What computational strategies predict target interactions, and how are they validated?
Methodological Answer:
Q. What methodologies assess environmental fate and degradation pathways?
Methodological Answer:
Q. How to establish structure-activity relationships (SAR) for substituent variations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
